molecular formula C19H21NO4 B3056148 Dibenzyl 2-aminopentanedioate CAS No. 69408-26-0

Dibenzyl 2-aminopentanedioate

Cat. No.: B3056148
CAS No.: 69408-26-0
M. Wt: 327.4 g/mol
InChI Key: DHQUQYYPAWHGAR-UHFFFAOYSA-N
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Description

Dibenzyl 2-aminopentanedioate, also known as dibenzyl glutamate, is an organic compound with the molecular formula C19H21NO4. It is a derivative of glutamic acid, where the carboxyl groups are esterified with benzyl groups. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various amino acid derivatives and other complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dibenzyl 2-aminopentanedioate typically involves the esterification of glutamic acid with benzyl alcohol. One common method includes the use of isobutyl chloroformate and N-methyl morpholine in tetrahydrofuran as solvents. The reaction is carried out under an inert atmosphere at low temperatures (around -15°C) to ensure the stability of the intermediates .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are carefully controlled to maintain the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Dibenzyl 2-aminopentanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Dibenzyl 2-aminopentanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dibenzyl 2-aminopentanedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester groups can be hydrolyzed to release the active amino acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modify protein structures and functions .

Properties

IUPAC Name

dibenzyl 2-aminopentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c20-17(19(22)24-14-16-9-5-2-6-10-16)11-12-18(21)23-13-15-7-3-1-4-8-15/h1-10,17H,11-14,20H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQUQYYPAWHGAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276774
Record name dibenzyl 2-aminopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69408-26-0
Record name dibenzyl 2-aminopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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